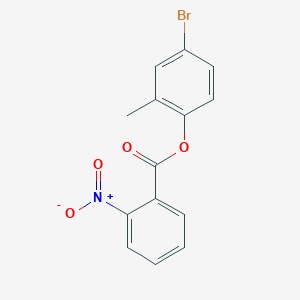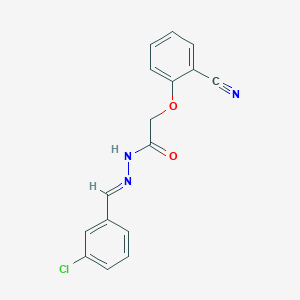![molecular formula C16H19NO2S B5506781 3-[(3-乙基-2,8-二甲基-4-喹啉基)硫代]丙酸](/img/structure/B5506781.png)
3-[(3-乙基-2,8-二甲基-4-喹啉基)硫代]丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar quinoline derivatives involves practical and large-scale approaches, as seen in the production of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester. This process begins with readily available materials, proceeding through a series of reactions including hydrogenation and esterification, demonstrating the feasibility of synthesizing complex quinolines on a large scale (Bänziger et al., 2000).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray diffraction (XRD) and density functional theory (DFT) calculations to understand the arrangement and interaction within molecules. For instance, a novel ethyl derivative of 3-hydroxy-2-quinoxalinecarboxylic acid has been characterized by FT-IR spectroscopy and single-crystal X-ray diffraction, revealing the importance of intermolecular hydrogen bonds in forming a 3D supramolecular network (Badoğlu et al., 2015).
Chemical Reactions and Properties
The chemical properties of quinoline derivatives are highlighted by their reactions with other compounds. For example, the synthesis of 4-ethyl-2-propyl-3-substitutedpyrrolo[3,4-b]quinoline-1,9-dione derivatives from 3,3-dichloro-4-ethyl-thieno[3,4-b]quinoline-1,9-dione and propylamine showcases the versatility of quinoline compounds in undergoing various chemical transformations to yield new derivatives with potential biological activities (Es et al., 2006).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These characteristics are typically determined through a combination of experimental techniques, including crystallization, melting point determination, and solubility tests in various solvents.
Chemical Properties Analysis
Quinoline derivatives exhibit a wide range of chemical behaviors, including reactivity towards nucleophiles, electrophiles, and their ability to form stable compounds under various conditions. The synthesis and reactions of some new 3-amino-2-substituted thieno[2,3-b]quinolines illustrate the chemical versatility of quinoline compounds, showcasing their potential for further functionalization and exploration of their chemical properties (Bakhite, 1992).
科学研究应用
生物利用度和药代动力学
研究调查了与3-[(3-乙基-2,8-二甲基-4-喹啉基)硫代]丙酸在结构上相关的化合物的分布和药代动力学。例如,MK-679是一种有效且特异的LTD4受体拮抗剂,在人中表现出非线性药代动力学,具有剂量依赖性生物利用度。这项研究突出了该化合物的药代动力学特性,包括其饱和消除和接近定量的口服生物利用度,表明其吸收和分布模式具有潜在的治疗应用(Cheng et al., 1994)。
神经系统应用
喹啉酸是同一化学家族中的代谢物,因其兴奋性毒性而与神经系统疾病的发病机制有关。研究探索了癫痫和HIV-1感染等神经系统疾病患者脑脊液(CSF)和脑组织中的浓度,表明其参与了中枢神经系统内的神经退行性过程和免疫激活。对喹啉酸及相关代谢物的这些研究为神经保护策略和神经炎症调节的潜在治疗靶点提供了见解(Heyes et al., 1990); (Heyes et al., 1992)。
代谢途径和癌症研究
已在人类和啮齿动物中检查了杂环芳香胺(如与喹啉基化合物具有结构相似性的MeIQx)的代谢。这些研究旨在了解DNA加合物的形成以及与接触这些化合物相关的致癌机制。这些研究工作的见解可以为饮食建议和癌症预防策略提供信息,突出了代谢研究在评估接触喹啉基衍生物和相关杂环芳香胺的健康风险中的重要性(Turteltaub et al., 1999)。
疼痛管理中的治疗潜力
与喹啉基化学家族相关的合成大麻素CT-3已被评估其在慢性神经性疼痛中的镇痛功效。这项随机对照试验证明了CT-3在没有明显不良反应的情况下减轻疼痛的潜力,强调了该化学家族中的化合物在管理难以治疗的疼痛状况方面的治疗前景(Karst et al., 2003)。
未来方向
The future directions for the study of “3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the biological activities of quinoline derivatives, they could be valuable in drug research and development .
属性
IUPAC Name |
3-(3-ethyl-2,8-dimethylquinolin-4-yl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-4-12-11(3)17-15-10(2)6-5-7-13(15)16(12)20-9-8-14(18)19/h5-7H,4,8-9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEPVDPNSSNHSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC(=C2N=C1C)C)SCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Ethyl-2,8-dimethylquinolin-4-yl)sulfanyl]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5506716.png)

![(3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5506728.png)
![4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]benzenesulfonamide](/img/structure/B5506731.png)

![4-({4-methyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5506751.png)
![N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506755.png)
![N-[1-(2,4-dimethylphenyl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5506765.png)
![4-ethoxy-N-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5506774.png)

![5-(1-azepanyl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5506787.png)
